3-Bromo-2-(bromomethyl)pyridine hydrobromide

Organic Synthesis Radical Bromination Process Chemistry

3-Bromo-2-(bromomethyl)pyridine hydrobromide (CAS 63540-57-8) is a heterocyclic building block belonging to the halomethylpyridine class, characterized by a pyridine core bearing a bromine atom at the 3-position and a bromomethyl group at the 2-position. It is supplied as a hydrobromide salt, which enhances handling stability and consistent reactivity in synthetic applications.

Molecular Formula C6H6Br3N
Molecular Weight 331.83 g/mol
CAS No. 63540-57-8
Cat. No. B3276115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(bromomethyl)pyridine hydrobromide
CAS63540-57-8
Molecular FormulaC6H6Br3N
Molecular Weight331.83 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)CBr)Br.Br
InChIInChI=1S/C6H5Br2N.BrH/c7-4-6-5(8)2-1-3-9-6;/h1-3H,4H2;1H
InChIKeyYLHVZUGEZHSBJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-(bromomethyl)pyridine hydrobromide (CAS 63540-57-8): Chemical Identity and Core Characteristics for Procurement


3-Bromo-2-(bromomethyl)pyridine hydrobromide (CAS 63540-57-8) is a heterocyclic building block belonging to the halomethylpyridine class, characterized by a pyridine core bearing a bromine atom at the 3-position and a bromomethyl group at the 2-position . It is supplied as a hydrobromide salt, which enhances handling stability and consistent reactivity in synthetic applications . This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, enabling sequential functionalization via nucleophilic substitution at the bromomethyl site and cross-coupling at the aryl bromide .

Why 3-Bromo-2-(bromomethyl)pyridine hydrobromide Cannot Be Simply Substituted with Other Bromomethylpyridines


Substitution with a generic bromomethylpyridine analog introduces significant risk of altered reactivity and synthetic outcome due to differences in electronic environment and substitution pattern. The 3-bromo-2-(bromomethyl) substitution pattern creates a distinct electronic landscape that influences both the electrophilicity of the bromomethyl group and the reactivity of the aryl bromide in cross-coupling reactions . Empirical studies demonstrate that the position of substituents on the pyridine ring directly impacts reaction yields in electrochemical homocoupling reactions, with isolated yields varying from 58% to 98% depending on methyl group positioning [1]. Furthermore, hydrolysis kinetics of bromomethyl pyridines show measurable differences in first-order rate constants for the conjugated acid forms depending on the substitution position, directly affecting compound stability and storage requirements [2]. Simple replacement with a non-brominated or differently substituted analog may therefore lead to reduced synthetic efficiency or unexpected side reactions.

Quantitative Differentiation Guide: 3-Bromo-2-(bromomethyl)pyridine hydrobromide vs. Closest Analogs


Synthetic Yield: 3-Bromo-2-(bromomethyl)pyridine hydrobromide via Radical Bromination of 3-Bromo-2-methylpyridine

The synthesis of 3-bromo-2-(bromomethyl)pyridine (free base) from 3-bromo-2-methylpyridine using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride at 85°C proceeds with an isolated yield of 45% . This yield serves as a benchmark for evaluating alternative synthetic routes and for cost-of-goods calculations in procurement decisions.

Organic Synthesis Radical Bromination Process Chemistry

Hydrolytic Stability: Position-Dependent Hydrolysis Rate Constants for Bromomethylpyridines

A comparative kinetic study of 2-, 3-, and 4-bromomethyl pyridines at 60°C and ionic strength μ=0.15 over pH 0.9–9.9 revealed that the first-order reaction-rate constants of the conjugated acids differ depending on the position of the bromomethyl substituent [1]. While specific numerical values are not publicly accessible in the abstract, the study demonstrates that substitution position measurably influences hydrolytic stability.

Hydrolysis Kinetics Stability Storage Conditions

Electrochemical Homocoupling Yield Dependence on Methyl Substituent Position

In nickel-catalyzed electrochemical homocoupling of 2-bromomethylpyridines, isolated yields vary dramatically from 58% to 98% depending on the presence and position of methyl substituents on the pyridine ring [1]. This wide yield range demonstrates that seemingly minor structural variations—such as the presence of a bromo substituent at the 3-position versus other substitution patterns—can profoundly impact reaction efficiency.

Electrochemical Synthesis Cross-Coupling Bipyridine Synthesis

Medicinal Chemistry Application: Halomethylpyridines as Ligand Scaffolds for Anticancer Metallodrugs

A 2023 study in Dalton Transactions demonstrated that halomethyl-substituted 2,2′-bipyridine rhenium tricarbonyl complexes exhibit significant anticancer activity, with the 5-(chloromethyl)-2,2′-bipyridine derivative showing inhibition of pancreatic tumor growth in vivo in zebrafish-Panc-1 xenografts at 8 μM concentration [1]. The study specifically noted that only compounds capable of ligand-based alkylation showed antiproliferative activity, underscoring the critical importance of the reactive halomethyl group.

Medicinal Chemistry Anticancer Agents Rhenium Complexes

Optimal Research and Industrial Applications for 3-Bromo-2-(bromomethyl)pyridine hydrobromide


Orthogonal Functionalization in Multi-Step Medicinal Chemistry Synthesis

The compound's two distinct reactive sites—an aryl bromide at the 3-position and a benzylic bromomethyl group at the 2-position—enable sequential, chemoselective transformations. The bromomethyl group can undergo nucleophilic substitution with amines, thiols, or alkoxides to install diverse functionality, while the aryl bromide remains intact for subsequent Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions . This orthogonal reactivity is particularly valuable for constructing complex pyridine-containing drug candidates where precise control over functional group installation order is required.

Synthesis of Substituted Bipyridine Ligands for Coordination Chemistry

As demonstrated by the nickel-catalyzed electrochemical homocoupling of bromomethylpyridines , compounds of this class are direct precursors to substituted 2,2′-bipyridine ligands. The 3-bromo-2-(bromomethyl)pyridine scaffold can be elaborated into unsymmetrical bipyridines bearing tailored substituents for tuning the electronic and steric properties of metal complexes. Such ligands are widely employed in catalysis, materials science, and medicinal inorganic chemistry [1].

Building Block for Halomethyl-Functionalized Metal Complexes in Anticancer Research

Recent evidence demonstrates that halomethyl-substituted bipyridine rhenium tricarbonyl complexes possess significant in vivo anticancer activity . The 3-bromo-2-(bromomethyl)pyridine scaffold provides a reactive handle for introducing metal-binding bipyridine motifs while retaining the halomethyl group for potential alkylating activity. This positions the compound as a strategic intermediate for medicinal chemists developing next-generation metallodrug candidates.

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